molecular formula C12H16OS B13904528 trans-2-(4-Methylthiophenyl)cyclopentanol

trans-2-(4-Methylthiophenyl)cyclopentanol

Cat. No.: B13904528
M. Wt: 208.32 g/mol
InChI Key: GVRPSGKRVQIOQU-UHFFFAOYSA-N
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Description

trans-2-(4-Methylthiophenyl)cyclopentanol: is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol This compound features a cyclopentanol ring substituted with a 4-methylthiophenyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methylthiophenyl)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-methylthiophenol as the primary starting materials.

    Grignard Reaction: The 4-methylthiophenol is first converted into a Grignard reagent by reacting it with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then added to cyclopentanone, resulting in the formation of the desired this compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-Methylthiophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the hydroxyl group or the thiophenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-2-(4-Methylthiophenyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions and mechanisms.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.

Medicine:

    Pharmaceutical Research: this compound is explored for its potential therapeutic properties and as a precursor in drug development.

Industry:

    Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of trans-2-(4-Methylthiophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The hydroxyl group and the thiophenyl group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    trans-2-(4-Methylphenyl)cyclopentanol: Similar structure but lacks the sulfur atom in the thiophenyl group.

    trans-2-(4-Methoxyphenyl)cyclopentanol: Contains a methoxy group instead of a methylthio group.

    trans-2-(4-Chlorophenyl)cyclopentanol: Features a chlorine atom in place of the methylthio group.

Uniqueness: trans-2-(4-Methylthiophenyl)cyclopentanol is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the sulfur-containing group plays a critical role.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)cyclopentan-1-ol

InChI

InChI=1S/C12H16OS/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3

InChI Key

GVRPSGKRVQIOQU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CCCC2O

Origin of Product

United States

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